molecular formula C15H12N2O3S B5563128 2-[4-Oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3-yl]acetic acid

2-[4-Oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3-yl]acetic acid

Cat. No.: B5563128
M. Wt: 300.3 g/mol
InChI Key: SJLMSNIMEWSQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-Oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3-yl]acetic acid is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its fused ring structure, which includes a thiophene ring and a pyrimidine ring. It has gained attention in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3-yl]acetic acid typically involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. This reaction is often carried out under reflux conditions with a base such as sodium methoxide in butanol . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process, leading to the formation of the thienopyrimidine core.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-Oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of thienopyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-Oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3-yl]acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-Oxo-5-(p-tolyl)thieno[2,3-d]pyrimidin-3-yl]acetic acid stands out due to its specific thienopyrimidine core, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-9-2-4-10(5-3-9)11-7-21-14-13(11)15(20)17(8-16-14)6-12(18)19/h2-5,7-8H,6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLMSNIMEWSQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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